molecular formula C9H9NO5 B1266260 Methyl 3-methoxy-2-nitrobenzoate CAS No. 5307-17-5

Methyl 3-methoxy-2-nitrobenzoate

Cat. No. B1266260
M. Wt: 211.17 g/mol
InChI Key: FDQQRLPHAAICCR-UHFFFAOYSA-N
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Patent
US04518597

Procedure details

One hundred thirty-three grams (0.63 mol) of methyl 3-methoxy-2-nitro-benzoate are dissolved in 1000 ml of toluene and hydrogenated in an autoclave at ambient temperature and under a hydrogen pressure of 5 bar in the presence of platinum over a period of two hours. The catalyst is removed by filtration, the residue is dried with sodium sulfate, and the toluene is distilled off in vacuo. Oil, RF value: 0.8 [silica gel plate; chloroform/acetone (9:1)],
Quantity
0.63 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:13]([O-])=O)=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7]>C1(C)C=CC=CC=1.[Pt]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[NH2:13]

Inputs

Step One
Name
Quantity
0.63 mol
Type
reactant
Smiles
COC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated in an autoclave at ambient temperature and under a hydrogen
CUSTOM
Type
CUSTOM
Details
of two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue is dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the toluene is distilled off in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=C(C(C(=O)OC)=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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